molecular formula C24H24N4O2S B5267973 (6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5267973
M. Wt: 432.5 g/mol
InChI Key: XBICYZOKFMIICQ-FTNSYOLJSA-N
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Description

(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the fusion with a pyrimidine ring. Key reagents and conditions include:

    Starting Materials: Appropriate thiadiazole and pyrimidine precursors.

    Catalysts: Often, metal catalysts such as palladium or copper are used.

    Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

    Reaction Conditions: Elevated temperatures and inert atmospheres (e.g., nitrogen or argon) are typically required.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Amitraz Related Compounds: Compounds structurally related to amitraz, used in various applications.

Uniqueness

(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(1-phenylethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one stands out due to its unique combination of a thiadiazole and pyrimidine ring system, along with specific substituents that confer distinct chemical and biological properties.

Properties

IUPAC Name

(6Z)-5-imino-2-(2-methylpropyl)-6-[[4-(1-phenylethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15(2)13-21-27-28-22(25)20(23(29)26-24(28)31-21)14-17-9-11-19(12-10-17)30-16(3)18-7-5-4-6-8-18/h4-12,14-16,25H,13H2,1-3H3/b20-14-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICYZOKFMIICQ-FTNSYOLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OC(C)C4=CC=CC=C4)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OC(C)C4=CC=CC=C4)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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